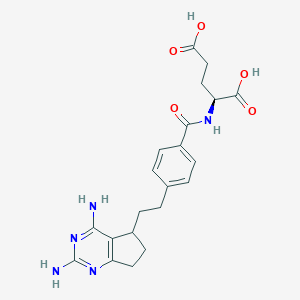

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid

Overview

Description

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid is a notable compound with a unique structure that has drawn significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid typically involves several key steps. Initially, the preparation of the core structure involves constructing the cyclopenta(d)pyrimidin backbone. This is often achieved through condensation reactions using appropriate precursors under controlled conditions, followed by step-wise addition and protection/deprotection of functional groups.

Reaction Conditions:

Temperature: Typically, reactions are conducted at moderate to high temperatures, around 50-100°C.

Solvent: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.

Catalysts: Metal catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps.

Industrial Production Methods

For industrial-scale production, the methods are optimized for yield and cost-effectiveness. This often involves continuous flow chemistry, which allows for precise control over reaction conditions and scalability. The use of automated synthesisers and high-throughput screening also enhances the efficiency and reproducibility of the process.

Chemical Reactions Analysis

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid undergoes various chemical reactions due to its diverse functional groups.

Types of Reactions

Oxidation: Can be oxidized using agents such as potassium permanganate (KMnO4), forming oxidized derivatives.

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reacts with nucleophiles and electrophiles due to the presence of amino and benzoyl groups.

Common Reagents and Conditions

Reagents: Potassium permanganate (KMnO4), Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Nucleophiles like NH3.

Conditions: Reactions are typically performed in aqueous or organic solvents, at temperatures ranging from -10°C to 100°C.

Major Products

The major products depend on the reaction type. Oxidation products include various oxidized amino derivatives, while reduction yields reduced pyrimidin structures. Substitution reactions often produce functionalized benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid is used as a building block for more complex molecules

Biology

Biologically, this compound is studied for its potential as a ligand in protein binding studies. Its unique structure allows it to interact with various proteins, aiding in the understanding of protein functions and interactions.

Medicine

In medicine, its potential therapeutic properties are being explored. Its structural similarities to known pharmacophores suggest it may exhibit activity against certain diseases, including cancer and infectious diseases.

Industry

Industrial applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its reactivity and ability to form stable derivatives make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid largely depends on its interactions with biological targets. It is believed to interact with specific enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites on proteins, altering their conformation and activity.

Molecular Targets and Pathways:

Enzymes: Inhibits or activates enzymes by mimicking natural substrates or inhibitors.

Receptors: Binds to cell surface receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Methotrexate: Shares a similar dihydropyrimidin structure but lacks the benzoyl group.

Aminopterin: Another analog with therapeutic uses but structurally simpler.

By incorporating these structural elements, N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid exhibits enhanced versatility and potential for diverse applications, setting it apart from its analogs.

Properties

IUPAC Name |

(2S)-2-[[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c22-18-17-12(7-8-14(17)25-21(23)26-18)4-1-11-2-5-13(6-3-11)19(29)24-15(20(30)31)9-10-16(27)28/h2-3,5-6,12,15H,1,4,7-10H2,(H,24,29)(H,27,28)(H,30,31)(H4,22,23,25,26)/t12?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEABRSLDYUZCE-CVRLYYSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933617 | |

| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149325-93-9 | |

| Record name | N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline](/img/structure/B140833.png)

![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)